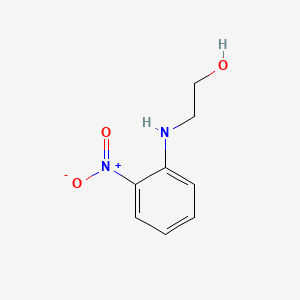
2-((2-Nitrophenyl)amino)ethanol
Cat. No. B1581580
Key on ui cas rn:
4926-55-0
M. Wt: 182.18 g/mol
InChI Key: LFOUYKNCQNVIGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05508467
Procedure details


60.1 g of calcium carbonate are added to a solution of 138.1 g of 2-nitroaniline in 360 g of monoethylene glycol dimethylether and 60 g of water. 150.0 g of 2-chloroethyl chloroformate are then metered in at 80° C. and the reaction is brought to completion by subsequent stirring at 80° C. 100 g of water and 8.7 g of 35% strength hydrochloric acid are then added, up to a pH of 1, and the lower aqueous phase is separated off. The upper organic phase is diluted with 90 g of monoethylene glycol dimethylether, and 370.6 g of a 50% strength potassium hydroxide solution are added at 15° C. The reaction mixture is then heated to 85° C. and subsequently stirred at 85° C. for 4 hours. Thereafter, 250 g of water are added and the lower salt-containing aqueous phase is separated off. First 500 g of water and then 9 g of 10% strength sulphuric acid are added to the yellow-red organic phase, up to a pH of 8.5. After the monoethylene glycol dimethyl ether has been distilled off and the residue has been cooled to 10° C., the product is obtained in the form of yellow-red crystals.






Identifiers


|
REACTION_CXSMILES
|
C(=O)([O-])[O-].[Ca+2].[N+:6]([C:9]1[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=1[NH2:11])([O-:8])=[O:7].ClC([O:19][CH2:20][CH2:21]Cl)=O.Cl>COCCOC.O>[OH:19][CH2:20][CH2:21][NH:11][C:10]1[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=1[N+:6]([O-:8])=[O:7] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
60.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
|
Name
|
|
|
Quantity
|
138.1 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(N)C=CC=C1
|
|
Name
|
|
|
Quantity
|
360 g
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
150 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OCCCl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by subsequent stirring at 80° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are then metered in at 80° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the lower aqueous phase is separated off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The upper organic phase is diluted with 90 g of monoethylene glycol dimethylether, and 370.6 g of a 50% strength potassium hydroxide solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added at 15° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is then heated to 85° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
subsequently stirred at 85° C. for 4 hours
|
|
Duration
|
4 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Thereafter, 250 g of water are added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the lower salt-containing aqueous phase
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is separated off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
First 500 g of water and then 9 g of 10% strength sulphuric acid are added to the yellow-red organic phase, up to a pH of 8.5
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
After the monoethylene glycol dimethyl ether has been distilled off
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the residue has been cooled to 10° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product is obtained in the form of yellow-red crystals
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OCCNC1=C(C=CC=C1)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

